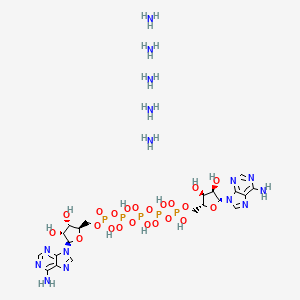

Diadenosine pentaphosphate pentaammonium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H44N15O22P5 |

|---|---|

Molekulargewicht |

1001.5 g/mol |

IUPAC-Name |

azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |

InChI-Schlüssel |

XCOZIAOMHASKGR-CSMIRWGRSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Initial Characterization of Ap5A: A Technical Guide to its Role as a Potent Adenylate Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial characterization of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) as a highly specific and potent inhibitor of adenylate kinase (AK). Ap5A's unique properties as a bisubstrate analog have made it an indispensable tool for dissecting cellular energy metabolism and for eliminating confounding enzymatic activity in various biochemical assays. This document details the mechanism of inhibition, provides key quantitative data, outlines experimental protocols for its characterization, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction: The Significance of Ap5A in Cellular Energetics

Adenylate kinase is a crucial enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This equilibrium is fundamental for regulating the cellular energy charge and for activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1]

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a structural analog of two ADP molecules linked by a pentaphosphate chain, positioning it as a potent bisubstrate inhibitor of adenylate kinase.[1] Its primary utility lies in its ability to specifically inhibit AK, thereby allowing for the precise study of ATP- and ADP-dependent enzymes without the interference of nucleotide interconversion by contaminating adenylate kinase activity.[1] The inhibition by Ap5A is competitive with respect to both ATP and AMP.[1]

Quantitative Inhibition Data

The inhibitory potency of Ap5A against adenylate kinase is significant, with inhibition constants (Ki) typically found in the nanomolar to low micromolar range.[1] This high affinity makes it an effective inhibitor at low concentrations.

Inhibition Constants (Ki)

The Ki of Ap5A for adenylate kinase can vary depending on the isoform of the enzyme, the organism of origin, and the specific assay conditions. Below is a summary of reported Ki values.

| Enzyme Source | Isoform | Ki Value | Substrate Varied | Reference |

| Not Specified | Not Specified | 2.5 nM | Not Specified | [2] |

| Leishmania donovani | Recombinant AK2 | 190 nM | ATP | [3] |

| Leishmania donovani | Recombinant AK2 | 160 nM | AMP | [3] |

| Mitochondrial | Not Specified | 10 µM | Not Specified |

Recommended Molar Ratios for Inhibition

In practical applications, particularly for eliminating contaminating adenylate kinase activity, Ap5A is often used at specific molar ratios relative to the other nucleotides in the assay.

| Enzyme Source | Recommended Ap5A:Nucleotide Molar Ratio | Reference |

| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 | [4] |

| Tobacco Leaves, Spinach Chloroplasts | 1:5 | [4] |

| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 | [4] |

Mechanism of Inhibition

Ap5A functions as a bisubstrate analog, meaning it mimics the binding of both ATP and AMP to the active site of adenylate kinase.[1] Structural studies have been instrumental in elucidating this mechanism, showing how Ap5A occupies both the ATP and AMP binding sites simultaneously. This binding mode effectively locks the enzyme in an inactive conformation, preventing the catalysis of the phosphoryl transfer reaction.

The following diagram illustrates the central role of adenylate kinase in cellular energy homeostasis and how Ap5A intervenes.

Experimental Protocols

The characterization of Ap5A as an adenylate kinase inhibitor relies on robust and reproducible experimental protocols. The following sections detail the methodologies for determining its inhibitory constant and for its application in suppressing contaminating AK activity.

Determination of the Inhibitory Constant (Ki) of Ap5A

A widely used method for determining the Ki of Ap5A is a coupled enzyme assay.[1] This continuous spectrophotometric assay links the production of ATP by adenylate kinase to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1] The coupling enzymes are pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[1]

Principle:

-

Adenylate Kinase: 2 ADP → ATP + AMP

-

Pyruvate Kinase: Phosphoenolpyruvate + ADP → Pyruvate + ATP

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

-

Purified Adenylate Kinase

-

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

-

Adenosine diphosphate (B83284) (ADP)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH. A common starting concentration for the coupling enzymes is 10 units/mL each.[1]

-

Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. It is advisable to test at least five ADP concentrations that bracket the known or estimated Km value.[1] Repeat this for several different fixed concentrations of Ap5A.

-

Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]

-

Initiate the reaction by adding a pre-determined amount of adenylate kinase, ensuring the final concentration results in a linear reaction rate for at least 5 minutes.[1]

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

-

Generate Michaelis-Menten plots by plotting v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A.[1]

-

Determine the Ki using a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]). For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines. Alternatively, non-linear regression analysis can be used to fit the data to the competitive inhibition model to directly calculate the Ki.[1]

The following diagram outlines the workflow for this experimental protocol.

Protocol for Suppressing Contaminating Adenylate Kinase Activity in ATPase Assays

Contaminating adenylate kinase can interfere with ATPase assays by regenerating ATP from the ADP product, leading to an underestimation of ATPase activity. Ap5A is an effective tool to eliminate this artifact.

Principle:

This protocol utilizes a colorimetric assay to measure the release of inorganic phosphate (B84403) (Pi), the product of the ATPase reaction. The assay is performed in the presence and absence of Ap5A to distinguish true ATPase activity from the effects of contaminating adenylate kinase.

Materials:

-

Enzyme preparation containing the ATPase of interest

-

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

-

Adenosine triphosphate (ATP)

-

Assay Buffer (appropriate for the ATPase being studied)

-

Reagents for Pi detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare two sets of reactions in a 96-well plate: one set with a saturating concentration of Ap5A (refer to the molar ratio table above) and one set without Ap5A.

-

To each well, add the assay buffer and the enzyme preparation.

-

Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.

-

Incubate for a time period that ensures the reaction remains in the linear range.

-

Terminate the reaction by adding the Pi detection reagent.

-

Measure the absorbance at the appropriate wavelength for the chosen Pi detection method.

-

Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

Data Analysis:

Compare the rate of Pi production (ATPase activity) in the presence and absence of Ap5A. A significant reduction in the apparent ATPase activity in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of a saturating concentration of Ap5A represents the true ATPase activity.[1]

Conclusion

The initial characterization of Ap5A as a potent and specific inhibitor of adenylate kinase has provided researchers with an invaluable tool. Its utility extends from fundamental studies of enzyme kinetics and cellular energy sensing to practical applications in ensuring the accuracy of other enzyme assays. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the effective application of Ap5A in a variety of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Diadenosine Pentaphosphate (Ap5A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged as a critical signaling molecule in various physiological and pathophysiological processes. Its roles as a potent inhibitor of adenylate kinase and a modulator of purinergic signaling pathways have positioned it as a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the enzymatic synthesis of Ap5A, detailing the primary enzymatic routes, reaction kinetics, and optimal conditions. Furthermore, it offers detailed experimental protocols for synthesis, purification, and analysis, alongside a depiction of the key signaling pathways influenced by Ap5A. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important signaling molecule.

Introduction

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate found in various cell types, from bacteria to mammals. It is characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. Ap5A is involved in a range of cellular processes, acting as an intracellular and extracellular signaling molecule. Notably, it is a potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[1] This inhibitory action allows for the precise study of ATP- and ADP-dependent enzymes without the confounding influence of nucleotide interconversion.[1] Moreover, Ap5A has been identified as a signaling molecule in the cardiovascular system, where it modulates the activity of ion channels such as ATP-sensitive potassium (KATP) channels and ryanodine (B192298) receptors (RyR2).[2][3] The enzymatic synthesis of Ap5A offers a specific and controlled method for its production, crucial for research and potential therapeutic applications.

Enzymatic Synthesis of Diadenosine Pentaphosphate (Ap5A)

The enzymatic synthesis of Ap5A is primarily catalyzed by two main classes of enzymes: firefly luciferase and certain aminoacyl-tRNA synthetases. These enzymes utilize different mechanisms but both result in the formation of the P1,P5-diphosphoadenosine-5'-pentaphosphate linkage.

Synthesis by Firefly Luciferase

Firefly luciferase, in the presence of its substrates D-luciferin and ATP, forms a luciferyl-AMP intermediate, releasing pyrophosphate.[4] This activated AMP moiety can then be transferred to a phosphate acceptor. In the synthesis of Ap5A, adenosine 5'-tetraphosphate (p4A) or inorganic triphosphate (P3) can act as the acceptor of the adenylyl moiety from the enzyme-luciferyl-AMP complex.[5] Alternatively, firefly luciferase can catalyze the synthesis of Ap5A from ATP and adenosine 5'-tetraphosphate (p4A).[6]

Synthesis by Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[7] This reaction proceeds through the formation of an aminoacyl-AMP intermediate.[8] In a side reaction, this enzyme-bound aminoacyl-AMP can react with ATP to generate diadenosine tetraphosphate (B8577671) (Ap4A).[9] While the synthesis of Ap4A by aaRS is well-documented, the synthesis of Ap5A by this class of enzymes is less commonly reported but can occur under specific conditions, potentially involving the utilization of adenosine 5'-tetraphosphate (p4A) as a substrate. Some aminoacyl-tRNA synthetases, such as HisRS, TrpRS, and AlaRS, have been shown to synthesize various hybrid dinucleoside polyphosphates.[10]

Quantitative Data on Enzymatic Synthesis

The following tables summarize the available quantitative data for the enzymatic synthesis of Ap5A and related compounds. It is important to note that specific kinetic data for Ap5A synthesis is limited, and some values are inferred from studies on the synthesis of the closely related molecule, diadenosine tetraphosphate (Ap4A).

Table 1: Kinetic Parameters for Firefly Luciferase in Dinucleoside Polyphosphate Synthesis

| Substrate | Enzyme Source | Km | Optimal pH | Optimal Temperature (°C) | Reference |

| ATP (for Ap4A synthesis) | Photinus pyralis | 4 mM | 5.7 | 25 | [11][12] |

| Luciferin (for Ap4A synthesis) | Photinus pyralis | 2-3 µM | 5.7 | 25 | [11][12] |

| ATP (for light emission) | Recombinant | 160 µM | ~7.8 | 25-37 | [13][14] |

| Luciferin (for light emission) | Recombinant | 15 µM | ~7.8 | 25-37 | [13][14] |

Table 2: Reaction Conditions and Yields for Ap5A Synthesis

| Enzyme | Substrates | Key Reaction Components | Reported Yield | Reference |

| Firefly Luciferase | ATP, Adenosine 5'-tetraphosphate (p4A) | Luciferin, Mg2+, Pyrophosphatase | Preferential synthesis of Ap5A in the presence of P3 or P4.[5] | [5][6] |

| Aminoacyl-tRNA Synthetases | ATP, Cognate Amino Acid | Mg2+ or Zn2+ | Not explicitly reported for Ap5A. | [10] |

Experimental Protocols

Enzymatic Synthesis of Ap5A using Firefly Luciferase

This protocol is a general guideline based on the synthesis of dinucleoside polyphosphates by firefly luciferase.[5][11]

Materials:

-

Firefly Luciferase (e.g., from Photinus pyralis)

-

Adenosine 5'-triphosphate (ATP)

-

Adenosine 5'-tetraphosphate (p4A) or Inorganic Triphosphate (P3)

-

D-Luciferin

-

Magnesium Chloride (MgCl2)

-

Inorganic Pyrophosphatase

-

Reaction Buffer (e.g., 50 mM MES, pH 5.7)

-

Quenching Solution (e.g., Perchloric acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, p4A (or P3), D-luciferin, and MgCl2 at desired concentrations.

-

Equilibrate the reaction mixture to the optimal temperature (e.g., 25°C).

-

Initiate the reaction by adding firefly luciferase and inorganic pyrophosphatase.

-

Incubate the reaction for a specific time course (e.g., 1-4 hours), with occasional mixing.

-

Stop the reaction by adding a quenching solution.

-

Neutralize the reaction mixture.

-

Proceed to purification.

Purification of Ap5A by Ion-Exchange Chromatography

This protocol provides a general framework for the purification of Ap5A, a highly negatively charged molecule, using anion-exchange chromatography.

Materials:

-

Anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger)

-

Low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

High-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Equilibrate the anion-exchange column with the low-salt binding buffer.

-

Load the neutralized reaction mixture onto the column.

-

Wash the column with the binding buffer to remove unbound components.

-

Elute the bound Ap5A using a linear gradient of the high-salt elution buffer.

-

Collect fractions and monitor the absorbance at 259 nm to identify the Ap5A peak.

-

Pool the fractions containing pure Ap5A.

-

Desalt the pooled fractions if necessary.

Analysis of Ap5A by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the quantification of dinucleoside polyphosphates in biological samples.[1]

Materials:

-

Reversed-phase C18 HPLC column

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

-

Mobile Phase B: Methanol

-

Ap5A standard

-

HPLC system with UV detector

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the purified Ap5A sample or a standard solution.

-

Elute using a gradient of mobile phase B.

-

Monitor the absorbance at 259 nm.

-

Identify and quantify the Ap5A peak by comparing its retention time and peak area to the standard.

Signaling Pathways and Visualizations

Ap5A exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key enzymatic synthesis workflow and the signaling cascades involving Ap5A.

Conclusion

The enzymatic synthesis of Diadenosine pentaphosphate provides a highly specific and controlled route to obtaining this vital signaling molecule for research and development. Firefly luciferase and aminoacyl-tRNA synthetases represent the primary biocatalysts for this process, each with distinct mechanistic features. A thorough understanding of the reaction kinetics, optimal conditions, and purification methodologies is paramount for the successful production and application of Ap5A. As research continues to unravel the complex roles of Ap5A in cellular signaling, particularly in the context of cardiovascular function and energy metabolism, the demand for reliable synthetic methods will undoubtedly increase. This guide provides a foundational resource to aid in these endeavors, fostering further exploration into the therapeutic potential of targeting Ap5A-mediated pathways.

References

- 1. Specific synthesis of adenosine(5')tetraphospho(5')nucleoside and adenosine(5')oligophospho(5')adenosine (n > 4) catalyzed by firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Protein purification by IE-chromatography [reachdevices.com]

- 7. Selection and Engineering of Novel Brighter Bioluminescent Reporter Gene and Color- Tuning Luciferase for pH-Sensing in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selekt.biotage.com [selekt.biotage.com]

- 9. conductscience.com [conductscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of dinucleoside polyphosphates catalyzed by firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nhsjs.com [nhsjs.com]

The Biological Role of Diadenosine Pentaphosphate (Ap5A) in the Cellular Stress Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged from being a biochemical curiosity to a significant signaling molecule, or "alarmone," at the heart of the cellular stress response. Under conditions of oxidative stress, heat shock, hypoxia, and DNA damage, intracellular concentrations of Ap5A rapidly increase, triggering a cascade of events to manage cellular homeostasis, energy metabolism, and cell fate decisions. This technical guide provides an in-depth exploration of the core biological roles of Ap5A, detailing its synthesis and degradation, its downstream signaling pathways, and its ultimate impact on processes such as cell cycle regulation and apoptosis. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways to serve as a comprehensive resource for professionals in life sciences and drug development.

Introduction

First identified in the 1960s, dinucleoside polyphosphates (NpnNs) are a class of molecules consisting of two nucleosides joined by a polyphosphate chain.[1] Among these, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is of particular interest. It is a structural analog of two adenosine (B11128) diphosphate (B83284) (ADP) molecules linked by a five-phosphate chain.[2] Initially considered a mere byproduct of cellular metabolism, a growing body of evidence now supports the role of Ap5A and its structural relatives (e.g., Ap4A) as critical intracellular alarmones that accumulate under stress conditions.[3][4] This accumulation is not a passive event but rather an active signaling process that influences key cellular decisions, making Ap5A a molecule of significant interest for understanding stress pathophysiology and for identifying novel therapeutic targets.

Biosynthesis and Metabolism of Ap5A under Cellular Stress

The intracellular concentration of Ap5A is tightly regulated by a dynamic balance between its synthesis and degradation. Cellular stress disrupts this balance, leading to the rapid accumulation of Ap5A.

2.1 Synthesis: The primary enzymatic route for Ap5A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS).[5][6][7] In its canonical function, LysRS charges tRNA with lysine (B10760008) for protein synthesis. However, under stress conditions, this enzyme can catalyze a side reaction, synthesizing Ap4A and Ap5A.[5][6][8] For instance, in Myxococcus xanthus, LysRS efficiently synthesizes Ap5A from ATP and adenosine tetraphosphate (B8577671) (Ap4).[5] This non-canonical function is often stimulated by specific stress-induced signals, such as the phosphorylation of LysRS by MAP kinases in activated mast cells.[9]

2.2 Degradation: The hydrolysis and removal of Ap5A are carried out by specific phosphodiesterases, such as diadenosine hexaphosphate hydrolase, which can also hydrolyze Ap5A and Ap4A.[10] The cytosolic fraction of cells contains enzymatic activities that degrade Ap5A, with Km values reported in the low micromolar range, indicating an efficient catalytic process under normal conditions.[11] The downregulation or saturation of these hydrolytic enzymes during severe stress may contribute to the sharp increase in Ap5A levels.

Ap5A Signaling Pathways in the Stress Response

Once accumulated, Ap5A acts as a second messenger, interacting with specific effector proteins to initiate downstream signaling cascades.

3.1 Interaction with HINT1 and Transcriptional Regulation: One of the best-characterized targets of diadenosine polyphosphates is the Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[12] In quiescent cells, HINT1 binds to and suppresses the activity of transcription factors such as the microphthalmia-associated transcription factor (MITF).[9][13] Following immunological stimulation of mast cells, stress signals lead to LysRS-mediated synthesis of Ap4A (and likely Ap5A).[13] These molecules then bind to HINT1, causing a conformational change that releases MITF.[13] The liberated MITF can then translocate to the nucleus and activate the transcription of its target genes, which are involved in host defense and inflammatory responses.[9][13]

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. benchchem.com [benchchem.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biocon.re.kr [biocon.re.kr]

- 7. Chapter 1: The physiological role of lysyl tRNA synthetase in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Diadenosine Pentaphosphate (Ap5A): An Endogenous Signaling Molecule in Cellular Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged as a critical endogenous signaling molecule involved in a diverse array of physiological and pathophysiological processes. Stored in high concentrations within platelet dense granules and chromaffin granules, Ap5A is released into the extracellular space in response to cellular stress, where it exerts its effects through interactions with specific cell surface receptors and enzymes. This technical guide provides a comprehensive overview of the core aspects of Ap5A as a signaling molecule, including its synthesis, metabolism, and multifaceted roles in cellular regulation. Detailed experimental protocols for the quantification and functional characterization of Ap5A are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the principal signaling pathways modulated by Ap5A, offering a valuable resource for researchers and professionals in drug development seeking to understand and target this important signaling molecule.

Introduction

Dinucleoside polyphosphates (NpNn), consisting of two nucleoside moieties linked by a polyphosphate chain of 'n' phosphate (B84403) groups, are a class of signaling molecules found across various cell types and tissues. Among these, Diadenosine pentaphosphate (P¹,P⁵-Di(adenosine-5') pentaphosphate), or Ap5A, has garnered significant attention for its role as a potent modulator of cellular function. Ap5A is recognized as a "messenger" molecule, participating in intercellular communication and intracellular regulation, particularly under conditions of cellular stress. Its involvement in cardiovascular physiology, neurotransmission, and cellular energy homeostasis positions it as a potential therapeutic target for a range of diseases. This guide aims to provide an in-depth technical resource on the fundamental aspects of Ap5A signaling, with a focus on practical experimental methodologies and data interpretation.

Synthesis and Metabolism of Ap5A

Enzymatic Synthesis

The primary route of Ap5A synthesis is through the action of aminoacyl-tRNA synthetases (aaRSs), particularly lysyl-tRNA synthetase (LysRS).[1] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the formation of Ap5A from ATP. The synthesis is a two-step process initiated by the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP.[2] In the absence of its cognate tRNA, the enzyme can then catalyze the attack of a second ATP molecule on this intermediate, yielding Ap5A and the free amino acid.[3] This synthesis is often stimulated by cellular stress conditions.

Metabolism and Degradation

The signaling actions of extracellular Ap5A are terminated by its enzymatic degradation. This process is primarily mediated by ectonucleotidases, a family of cell surface enzymes that hydrolyze extracellular nucleotides.[4][5] These enzymes, including E-NTPDases (ecto-nucleoside triphosphate diphosphohydrolases), sequentially hydrolyze the phosphodiester bonds of Ap5A, ultimately yielding AMP and adenosine, which can then activate their own respective purinergic receptors.[5] The kinetics of Ap5A hydrolysis can vary depending on the specific ectonucleotidase isoform present on the cell surface.[6][7]

Physiological Roles and Signaling Mechanisms

Ap5A exerts its biological effects through interaction with multiple molecular targets, including cell surface receptors and intracellular enzymes.

Cardiovascular System

In the cardiovascular system, Ap5A has complex and often opposing effects. It can induce both vasoconstriction and vasodilation, depending on the vascular bed and the receptor subtypes expressed.[8][9] Ap5A is stored in high concentrations in platelet dense granules and is released upon platelet activation, suggesting a role in hemostasis and thrombosis.[10]

Ion Channel Modulation

-

ATP-sensitive Potassium (KATP) Channels: Ap5A has been shown to modulate the activity of KATP channels, which are crucial in coupling cellular metabolism to electrical excitability, particularly in cardiac and pancreatic β-cells.[11]

-

Ryanodine (B192298) Receptors (RyRs): Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary calcium release channels in the sarcoplasmic reticulum. This interaction is important for excitation-contraction coupling in the heart.[12]

Interaction with Purinergic Receptors

Ap5A is known to interact with P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs).[13][14] While the specific receptor subtypes that bind Ap5A with high affinity are still under investigation, activation of P2Y receptors by Ap5A can initiate downstream signaling cascades.

Caption: Ap5A signaling pathway via P2Y receptor activation.

Inhibition of Adenylate Kinase

Ap5A is a potent and specific inhibitor of adenylate kinase (AK), an enzyme critical for cellular energy homeostasis by catalyzing the interconversion of adenine (B156593) nucleotides (2 ADP ↔ ATP + AMP).[9][11][15] This inhibitory action makes Ap5A an invaluable tool in biochemical assays to prevent the interconversion of ADP and ATP, allowing for the accurate study of ATP- or ADP-dependent enzymes.[11][16]

Quantitative Data

The following tables summarize key quantitative data related to Ap5A.

Table 1: Concentration of Ap5A in Biological Samples

| Biological Sample | Concentration | Reference(s) |

| Human Platelets | 100.2 ± 81.1 nM | [8] |

| Bovine Chromaffin Granules | ~6 mM (intragranular) |

Table 2: Receptor and Enzyme Interaction Data for Ap5A

| Target | Parameter | Value | Reference(s) |

| P2Y1 Receptor | EC50 | 0.32 µM | [13] |

| Adenylate Kinase (human hemolysate) | Inhibition Concentration | ≥ 2 µM | [15] |

| Cardiac Ryanodine Receptor (RyR2) | EC50 (low-affinity site) | 140 µM | [12] |

Detailed Experimental Protocols

Quantification of Ap5A in Platelets by HPLC

This protocol describes the extraction and quantification of Ap5A from human platelets using high-performance liquid chromatography (HPLC).[8][10]

Caption: Experimental workflow for Ap5A quantification by HPLC.

Materials:

-

Human whole blood

-

Acid-Citrate-Dextrose (ACD) anticoagulant

-

Phosphate-Buffered Saline (PBS)

-

EGTA solution

-

Ethanol (100%)

-

Internal standard (e.g., 6-Cl-PuDP)

-

HPLC system with UV detector

-

C18 reversed-phase column

-

Mobile phase A: 0.1 M Potassium phosphate buffer, pH 6.0

-

Mobile phase B: Methanol

-

Ap5A standard

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect human whole blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

-

Sample Preparation:

-

To 200 µL of PRP, add the internal standard to a final concentration of 5 µM.

-

Stop the reaction with 300 µL of ice-cold EGTA solution (5 mM) and 100 µL of silicon oil.

-

Centrifuge for 90 seconds at 6,500 x g.

-

Transfer the aqueous phase to a new tube and add 1.5 mL of 100% ethanol.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Evaporate the supernatant to dryness under vacuum.

-

Reconstitute the pellet in 200 µL of HPLC-grade water.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B.

-

Monitor the eluent at 259 nm.

-

-

Quantification:

-

Identify the Ap5A peak based on the retention time of the standard.

-

Integrate the peak area and quantify the concentration using a standard curve prepared with known concentrations of Ap5A.

-

Inside-Out Patch-Clamp Recording of KATP Channels

This protocol describes the recording of single KATP channel currents in the inside-out patch-clamp configuration to study the effects of Ap5A.[4][17][18][19]

Materials:

-

Cells expressing KATP channels (e.g., cardiomyocytes, pancreatic β-cells, or transfected cell lines)

-

Patch-clamp amplifier and data acquisition system

-

Micropipette puller and polisher

-

Inverted microscope

-

Pipette solution (extracellular): e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH.

-

Bath solution (intracellular): e.g., 140 mM KCl, 2 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

-

Ap5A stock solution.

Procedure:

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Gigaseal Formation:

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

-

Patch Excision:

-

After forming a stable gigaseal, pull the pipette away from the cell to excise the membrane patch, forming the inside-out configuration. The intracellular side of the membrane is now facing the bath solution.

-

-

Data Recording:

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Record baseline channel activity.

-

Perfuse the bath with solutions containing different concentrations of Ap5A and record the changes in channel open probability and conductance.

-

-

Data Analysis: Analyze the single-channel recordings to determine the effects of Ap5A on channel kinetics.

Adenylate Kinase Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory effect of Ap5A on adenylate kinase activity.[11][20]

Caption: Workflow for adenylate kinase inhibition assay.

Materials:

-

Adenylate kinase enzyme

-

Ap5A

-

ADP

-

ATP

-

Glucose

-

NADP⁺

-

Hexokinase (HK)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, glucose, NADP⁺, ATP, HK, and G6PDH.

-

Assay Setup:

-

In a cuvette, add the reaction mixture and varying concentrations of Ap5A.

-

Add a fixed concentration of adenylate kinase.

-

-

Reaction Initiation: Initiate the reaction by adding ADP.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Data Analysis: Calculate the initial reaction rates at different Ap5A concentrations. Determine the IC50 or Ki value for Ap5A inhibition of adenylate kinase.

Conclusion

Diadenosine pentaphosphate is a pleiotropic signaling molecule with significant roles in cellular regulation, particularly in the cardiovascular and nervous systems. Its functions as a modulator of ion channels, an agonist for purinergic receptors, and a potent inhibitor of adenylate kinase highlight its importance in both physiological and pathological contexts. The detailed experimental protocols and quantitative data provided in this guide offer a practical resource for researchers aiming to investigate the multifaceted biology of Ap5A. A deeper understanding of Ap5A signaling pathways holds promise for the development of novel therapeutic strategies targeting a range of diseases.

References

- 1. Synthesis of diadenosine 5',5''' -P1,P4-tetraphosphate by lysyl-tRNA synthetase and a multienzyme complex of aminoacyl-tRNA synthetases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Patch Clamp Protocol [labome.com]

- 5. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Structural Analysis of Diadenosine Pentaphosphate Pentaammonium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is a crucial signaling molecule involved in various cellular processes. This technical guide provides a comprehensive structural analysis of its pentaammonium salt, a commonly used form in research. This document delves into its structural characteristics, detailed experimental protocols for its analysis, and its role in key signaling pathways. While a crystal structure of the isolated pentaammonium salt is not publicly available, this guide leverages data from Ap5A complexed with its primary target, adenylate kinase, to provide valuable structural insights. Furthermore, detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and a summary of its synthesis are presented. The guide concludes with visualizations of the key signaling pathways involving Ap5A, offering a thorough resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous molecule found in various cell types and is implicated in cellular energy homeostasis and signaling.[1] It is a potent inhibitor of adenylate kinase, an enzyme crucial for the equilibrium of adenine (B156593) nucleotides (ATP, ADP, and AMP).[2] The pentaammonium salt of Ap5A is a stable and soluble form frequently utilized in experimental settings. Understanding the three-dimensional structure of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the pathways it modulates.

Structural Properties

While a crystal structure for the isolated Diadenosine pentaphosphate pentaammonium salt has not been reported in publicly accessible databases, significant structural information has been derived from X-ray crystallography of Ap5A in complex with its protein targets, most notably adenylate kinase.[3] These studies reveal the molecule adopts a specific conformation upon binding, providing critical insights into its inhibitory mechanism.

In solution, NMR studies suggest that Ap5A exists in a folded, stacked conformation where the two adenine rings are in proximity to each other.[4] This conformation is influenced by the length of the polyphosphate chain and the presence of metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of Diadenosine pentaphosphate and its salts is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula (Free Acid) | C20H29N10O22P5 | [5] |

| Molecular Weight (Free Acid) | 916.37 g/mol | |

| Molecular Formula (Pentaammonium Salt) | C20H44N15O22P5 | [6] |

| Molecular Weight (Pentaammonium Salt) | 1001.53 g/mol | [6] |

| CAS Number (Pentaammonium Salt) | 102783-61-9 | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of Diadenosine Pentaphosphate.

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the solution structure of Ap5A. Key spectral data are summarized in Table 2.

| Nucleus | Chemical Shift (ppm) - Free Ap5A | Chemical Shift (ppm) - Bound to Adenylate Kinase | Reference |

| Pα (P1, P5) | ~ -11.1 | ~ -10.9, -11.9 | [4] |

| Pβ (P2, P4) | ~ -22.8 | ~ -20.5, -22.7 | [4] |

| Pγ (P3) | ~ -22.8 | ~ -24.0 | [4] |

Table 2: 31P NMR Chemical Shifts of Diadenosine Pentaphosphate. The chemical shifts are referenced to 85% H3PO4. Note the splitting of signals upon binding to adenylate kinase, indicating an asymmetric environment.

Experimental Protocols

Synthesis of this compound

The synthesis of Ap5A can be achieved through several methods. A common approach involves the reaction of adenosine-5'-monophosphate (AMP) with a phosphorylating agent in the presence of a condensing agent.

Protocol:

-

Activation of AMP: Adenosine-5'-monophosphate is activated, often by conversion to a more reactive intermediate such as the morpholidate.

-

Phosphorylation: The activated AMP is then reacted with inorganic triphosphate.

-

Purification: The resulting Ap5A is purified using ion-exchange chromatography.

-

Salt Formation: The purified Ap5A is converted to the pentaammonium salt by titration with ammonium (B1175870) hydroxide (B78521) followed by lyophilization.

X-ray Crystallography (of Ap5A-Protein Complexes)

Obtaining diffraction-quality crystals of Ap5A in complex with a protein like adenylate kinase is a critical step for structural determination.

Protocol:

-

Protein Expression and Purification: The target protein (e.g., adenylate kinase) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.[3]

-

Complex Formation: The purified protein is incubated with a molar excess of Ap5A and a divalent cation (e.g., Mg2+) to ensure complete binding.[3]

-

Crystallization: The protein-ligand complex is subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop). A range of precipitants, pH, and temperatures are tested to identify conditions that yield well-ordered crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protein as a search model. The Ap5A molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of Ap5A in solution.

Protocol:

-

Sample Preparation:

-

Dissolve this compound in a suitable deuterated solvent (e.g., D2O) to a final concentration of 1-5 mM.

-

Add a known concentration of a reference standard (e.g., TSP or DSS) for chemical shift referencing.

-

Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) 1H and 31P NMR spectra to identify the resonances of the adenine and ribose protons and the phosphate (B84403) groups.[7][8]

-

Acquire two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the ribose rings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons or phosphorus atoms.[9]

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons, which is crucial for determining the three-dimensional conformation, particularly the stacking of the adenine rings.

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific atoms in the molecule.

-

Extract structural restraints from the NMR data, such as inter-proton distances from NOESY cross-peak intensities and dihedral angles from coupling constants.

-

Use molecular modeling software to generate a three-dimensional structure of Ap5A in solution that is consistent with the experimental NMR restraints.

-

Signaling Pathways

Ap5A plays a significant role in cellular signaling primarily through its interaction with adenylate kinase and purinergic receptors.

Inhibition of Adenylate Kinase

Ap5A is a potent competitive inhibitor of adenylate kinase, binding to both the ATP and AMP binding sites of the enzyme.[2] This inhibition disrupts the normal equilibrium of adenine nucleotides, which can have profound effects on cellular energy metabolism.

Caption: Inhibition of Adenylate Kinase by Ap5A.

Purinergic Receptor Signaling

Ap5A can act as a ligand for certain P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors can trigger various downstream signaling cascades, influencing processes such as intracellular calcium levels and adenylyl cyclase activity.

Caption: Ap5A Signaling through P2Y Purinergic Receptors.

Conclusion

This technical guide provides a detailed overview of the structural analysis of this compound. While the absence of a crystal structure for the isolated salt is a limitation, valuable structural information has been gleaned from its complexes with adenylate kinase. The provided experimental protocols for synthesis, X-ray crystallography of complexes, and NMR spectroscopy offer a practical framework for researchers. The visualization of its key signaling pathways underscores its importance in cellular metabolism and communication. This comprehensive resource is intended to aid scientists and drug development professionals in their research and development efforts related to this significant signaling molecule.

References

- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P1,P5-Di(adenosine-5') pentaphosphate pentaammonium | 102783-61-9 | CEA78361 [biosynth.com]

- 6. crescentchemical.com [crescentchemical.com]

- 7. Proton and phosphorus-31 NMR study of the dependence of diadenosine tetraphosphate conformation on metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Two-dimensional 1H and 31P NMR spectra and restrained molecular dynamics structure of a mismatched GA decamer oligodeoxyribonucleotide duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Dinucleoside Polyphosphates as Key Stress Signaling Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once regarded as mere metabolic curiosities, dinucleoside polyphosphates (Np n Ns), such as diadenosine tetraphosphate (B8577671) (Ap 4 A), have emerged as conserved signaling molecules critical to cellular stress responses across all domains of life.[1][2] These "alarmones" rapidly accumulate under adverse conditions, orchestrating a symphony of adaptive changes, from modulating RNA stability to regulating protein homeostasis.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted functions of these enigmatic molecules. We present a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their known signaling pathways to empower researchers and drug development professionals in harnessing the therapeutic potential of targeting dinucleoside polyphosphate metabolism.

Introduction: The Discovery of a New Class of Alarmones

The journey to understanding dinucleoside polyphosphates as critical signaling molecules began with their initial discovery in the 1960s.[2] For decades, their precise biological roles remained largely elusive. Foundational studies in the 1980s provided the first tantalizing clues, revealing a significant increase in the intracellular levels of Ap 4 A in Salmonella typhimurium and Escherichia coli in response to various physiological and environmental stresses.[2] This observation led to the crucial hypothesis that dinucleoside polyphosphates function as "alarmones," signaling molecules that alert the cell to stressful conditions.[2][3]

Subsequent research has solidified this concept, demonstrating that the accumulation of Np n Ns is a universally conserved response to a wide array of stressors, including heat shock, oxidative stress, and genotoxic damage, in organisms ranging from bacteria to humans.[1][2][4] Recent breakthroughs have begun to unravel the specific molecular mechanisms through which these alarmones exert their effects, including their novel role as 5'-RNA caps (B75204) in bacteria and their function as second messengers in eukaryotic signaling cascades.[3][5][6][7][8]

The Molecular Basis of Alarmone Synthesis and Degradation

The intracellular concentration of dinucleoside polyphosphates is tightly regulated by a balance between their synthesis and degradation.

Synthesis: A Side Reaction with a Crucial Purpose

The primary route for the synthesis of Ap 4 A and other dinucleoside polyphosphates is a non-canonical side reaction of aminoacyl-tRNA synthetases (aaRSs).[9] These essential enzymes catalyze the charging of tRNAs with their cognate amino acids in a two-step process. In the first step, the amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[9] Typically, this intermediate then reacts with the tRNA to form aminoacyl-tRNA.[9] However, under certain conditions, particularly when tRNA is limiting, the aa-AMP intermediate can react with a second molecule of ATP to produce Ap 4 A and release the amino acid.[9]

In addition to aaRSs, other enzymes have been shown to synthesize Ap 4 A, including certain DNA ligases and ubiquitin-activating enzymes, further linking their production to cellular stress responses like DNA damage and protein quality control.[10]

Degradation: Maintaining Homeostasis

The rapid removal of dinucleoside polyphosphates under normal conditions is crucial for maintaining cellular homeostasis. This is primarily accomplished by specific hydrolases. In many bacteria, the ApaH enzyme plays a prominent role in hydrolyzing Ap 4 A.[11][12] Eukaryotes possess a range of enzymes capable of degrading these molecules, including members of the Nudix (Nudt) hydrolase family.[2][6] For instance, in humans, NUDT2 has been identified as an Ap 4 A hydrolase.[6]

Quantitative Insights into Dinucleoside Polyphosphate Dynamics

The hallmark of dinucleoside polyphosphates as alarmones is their rapid and significant accumulation under stress. The following tables summarize key quantitative data on their cellular concentrations.

| Organism | Stress Condition | Fold Increase in Ap 4 A | Final Concentration (µM) | Reference |

| Salmonella typhimurium | CdCl 2 treatment | - | Up to 365 | [1][2][4] |

| Salmonella typhimurium | Mild Heat Shock (28°C to 42°C) | - | Up to 10 | [2] |

| Salmonella typhimurium | Severe Heat Shock (28°C to 50°C) | - | 30 | [2] |

| Salmonella typhimurium | 10% Ethanol | - | ~50 | [2] |

| Escherichia coli | Kanamycin treatment | 20-fold | - | [4] |

| Drosophila cells | 1 mM CdCl 2 | >100-fold | 30 (Ap 4 A), 39 (Ap 4 G) | [1][4] |

| Drosophila cells | Heat Shock | 2 to 3.3-fold | - | [1][4] |

| Saccharomyces cerevisiae | Heat Shock (46°C) | 50-fold | - | [4] |

| Saccharomyces cerevisiae | Cadmium acetate (B1210297) | - | - | [4] |

| Physarum polycephalum | 0.1 mM Dinitrophenol | 3 to 7-fold | - | [3][4] |

| Various Eukaryotic Cells | DNA Damage (MNNG) | 2 to 8-fold | - | [1] |

| Organism | Basal Ap 4 A Concentration | Reference |

| Escherichia coli | 0.2 - 3.6 µM | [10] |

| Bacillus subtilis (exponential growth) | 24.2 µM | [2] |

| Human Platelets | 223.8 ± 172.3 nM | [13] |

| Human (HEK293T) cells | 0.9 pmol per 10 6 cells | [10] |

| Chinese Hamster Ovary (AA8) cells | 0.63 pmol per 10 6 cells | [10] |

Signaling Pathways and Cellular Functions

Dinucleoside polyphosphates exert their influence through diverse signaling mechanisms, impacting a range of cellular processes.

Prokaryotic Signaling: The RNA Cap Connection

A groundbreaking discovery in bacteria revealed that dinucleoside polyphosphates, such as Ap 4 A, can act as non-canonical initiating nucleotides during transcription.[3][7][8] This results in the formation of a 5'-Np n N-cap on RNA molecules.[3][5][7][8] This capping mechanism appears to enhance RNA stability, protecting transcripts from degradation, particularly under stress conditions.[3][7][8][10] The removal of these caps is regulated by specific enzymes like RppH and ApaH.[3][7][8]

Eukaryotic Signaling: A Second Messenger Cascade

In eukaryotes, Ap 4 A has been identified as a bona fide second messenger in specific signaling pathways. A well-characterized example is the LysRS-Ap 4 A-MITF pathway in mast cells.[6][14] Upon stimulation, Lysyl-tRNA synthetase (LysRS) is phosphorylated, leading to its dissociation from the multi-synthetase complex and the production of Ap 4 A.[6][14] Ap 4 A then binds to the inhibitory complex of Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and Microphthalmia-associated Transcription Factor (MITF).[6][14] This binding releases MITF, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cellular processes like proliferation and migration.[14]

Experimental Protocols for the Study of Dinucleoside Polyphosphates

Accurate and sensitive detection and quantification of dinucleoside polyphosphates are essential for elucidating their biological roles.

Quantification of Dinucleoside Polyphosphates by LC-MS/MS

This protocol describes a highly sensitive and specific method for quantifying Ap 4 A and other dinucleoside polyphosphates.

5.1.1. Sample Preparation

-

Cell Harvesting and Quenching: Rapidly harvest cells and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding cold methanol. This is critical to prevent the degradation of dinucleoside polyphosphates.

-

Cell Lysis and Extraction: Lyse cells and extract metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization, or a biphasic methanol/chloroform/water extraction.[1]

-

Sample Clean-up (Recommended): To remove interfering substances and enrich for dinucleoside polyphosphates, perform solid-phase extraction (SPE) or boronate affinity chromatography.[1][13]

5.1.2. LC-MS/MS Analysis

-

LC Separation: Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).[1] Use an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogensulfate (TBA) or triethylammonium (B8662869) acetate (TEAA), in the mobile phase to improve the retention and separation of the highly polar dinucleoside polyphosphates.[15]

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1] Utilize a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Ap 4 A) for accurate quantification.[1]

-

Data Analysis: Quantify the concentration of the target dinucleoside polyphosphate by comparing the peak area of the analyte to that of the internal standard against a calibration curve generated with known concentrations.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ap4A - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Dinucleoside polyphosphates act as 5'-RNA caps in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. Heat shock and hydrogen peroxide responses of Escherichia coli are not changed by dinucleoside tetraphosphate hydrolase overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Heat shock and hydrogen peroxide responses of Escherichia coli are not changed by dinucleoside tetraphosphate hydrolase overproduction | Semantic Scholar [semanticscholar.org]

- 13. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Ap5A and Purinergic Signaling: A Technical Guide

Introduction

The concept of purinergic signaling, where purine (B94841) nucleotides and nucleosides act as extracellular signaling molecules, was first proposed in the early 1970s.[1] This groundbreaking hypothesis, initially met with skepticism, has since become a fundamental area of research in physiology and pharmacology.[2] Early research focused on adenosine (B11128) 5'-triphosphate (ATP) as the primary purinergic neurotransmitter.[1] This led to the characterization of purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and ADP).[3]

Within this burgeoning field, the dinucleoside polyphosphate, P¹,P⁵-di(adenosine-5')pentaphosphate (Ap5A), emerged as a molecule of significant interest. Initially identified in human platelets, Ap5A and its counterparts were postulated to play a role in regulating vascular tone.[4] Subsequent early investigations explored its diverse physiological effects, from potent actions on smooth muscle to its role as a highly specific enzyme inhibitor. This technical guide provides an in-depth overview of these seminal studies, focusing on the quantitative data, experimental methodologies, and early hypotheses regarding the signaling pathways of Ap5A.

Effects of Ap5A on Smooth Muscle Contraction

Some of the most compelling early evidence for Ap5A's role in purinergic signaling came from studies on smooth muscle preparations, particularly the guinea-pig vas deferens. These studies demonstrated that Ap5A is a potent agonist at P2-purinoceptors, often exhibiting higher potency than ATP itself.

Quantitative Data: Potency and Effects

The following table summarizes the key quantitative findings from early studies on the effects of Ap5A on smooth muscle.

| Preparation | Parameter | Agonist | Concentration/Potency | Effect | Reference |

| Guinea-pig vas deferens | Phasic Contraction | Ap5A | ~100 times more potent than ATP | Agonist | [1][5][6] |

| Guinea-pig vas deferens | Phasic Contraction | ATP | - | Agonist | [1][5][6] |

| Guinea-pig vas deferens | Desensitization | Ap5A | 1-10 µM | Induces desensitization to subsequent Ap5A or ATP application | [5] |

| Guinea-pig vas deferens | Membrane Depolarization | Ap5A | > 0.1 µM | Concentration-dependent depolarization leading to action potentials | [5] |

| Guinea-pig vas deferens | Excitatory Junction Potentials (EJPs) | Ap5A | > 0.1 µM | Reduction of EJPs following initial depolarization | [5] |

Experimental Protocols

This protocol describes the methodology used to assess the contractile responses of smooth muscle to Ap5A in an organ bath setup, as detailed in early studies on the guinea-pig vas deferens.

-

Tissue Preparation:

-

Male guinea pigs (250-400 g) are sacrificed by a humane method.

-

The vasa deferentia are dissected out and placed in a Krebs solution of the following composition (in mM): NaCl, 118.4; KCl, 4.7; CaCl₂, 2.5; MgSO₄, 1.2; KH₂PO₄, 1.2; NaHCO₃, 25; glucose, 11.1.

-

The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

-

The tissue is cleaned of surrounding connective tissue and suspended in a 10 ml organ bath containing Krebs solution at 37°C.

-

-

Recording of Contractions:

-

One end of the vas deferens is attached to a tissue holder, and the other end is connected to an isometric force transducer.

-

The tissue is placed under an initial tension of 0.5 g and allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

-

Contractile responses are recorded on a chart recorder or a digital data acquisition system.

-

-

Drug Application:

-

Stock solutions of Ap5A and other agonists (e.g., ATP) are prepared in distilled water.

-

Agonists are added directly to the organ bath in small volumes to achieve the desired final concentration.

-

For desensitization studies, repeated applications of the agonist (e.g., 1-10 µM Ap5A) are made, followed by a washout period before the next application.

-

-

Data Analysis:

-

The magnitude of the contraction is measured as the increase in tension from the baseline.

-

Concentration-response curves are constructed by plotting the magnitude of the response against the logarithm of the agonist concentration.

-

The potency of agonists is compared by determining their EC₅₀ values (the concentration that produces 50% of the maximal response).

-

This protocol outlines the methodology for intracellular recordings from smooth muscle cells of the guinea-pig vas deferens to study the effects of Ap5A on membrane potential and electrical activity.[5]

-

Tissue Preparation:

-

The vas deferens is prepared as described for the organ bath studies and pinned to the bottom of a recording chamber.

-

The chamber is continuously perfused with Krebs solution at 37°C.

-

-

Microelectrode Preparation and Recording:

-

Glass microelectrodes are pulled to a fine tip (resistance of 40-80 MΩ) and filled with 3 M KCl.

-

A microelectrode is advanced into a smooth muscle cell using a micromanipulator.

-

Successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential.

-

Membrane potential is recorded using a high-impedance amplifier and displayed on an oscilloscope and a chart recorder.

-

-

Drug Application and Stimulation:

-

Ap5A is added to the perfusing solution to achieve the desired concentration.

-

For studying excitatory junction potentials (EJPs), transmural nerve stimulation is applied using two platinum wire electrodes placed on either side of the tissue. Single pulses or trains of pulses are delivered from a stimulator.

-

-

Data Analysis:

-

Changes in resting membrane potential, the amplitude and frequency of action potentials, and the amplitude of EJPs are measured before and after the application of Ap5A.

-

Proposed Signaling Pathway in Smooth Muscle

Early studies suggested that Ap5A acts as a potent agonist at P2X purinoceptors on smooth muscle cells. The proposed signaling pathway, based on electrophysiological and pharmacological evidence, is depicted below.

Caption: Proposed signaling pathway for Ap5A-induced smooth muscle contraction.

Ap5A and Platelet Aggregation

Early research also implicated diadenosine polyphosphates in the regulation of platelet function. While much of the initial focus was on Ap4A, these studies provided the foundation for understanding the potential role of Ap5A in hemostasis and thrombosis.

Quantitative Data: Inhibition of Platelet Aggregation

The following table summarizes findings on the effects of diadenosine polyphosphates on platelet aggregation.

| Agonist | Inhibitor | Concentration | Effect on ADP-induced Aggregation | Reference |

| ADP | Ap4A | - | Competitive inhibitor | [7] |

| ADP | Ap4A Analogues (e.g., AppCHFppA) | - | More potent inhibitors than Ap4A | [5] |

Experimental Protocol: Platelet Aggregometry

This protocol describes a typical method for studying the effects of compounds like Ap5A on ADP-induced platelet aggregation using light transmission aggregometry, a technique developed in the 1960s.[7]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Human venous blood is drawn from healthy volunteers into tubes containing 3.8% sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Assay:

-

Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C in an aggregometer.

-

The light transmission is set to 0% for PRP and 100% for PPP.

-

The test compound (e.g., Ap5A) or vehicle is added to the PRP and incubated for a short period (e.g., 1-5 minutes).

-

A submaximal concentration of an aggregating agent, such as ADP, is added to induce aggregation.

-

The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined from the aggregation curve.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in maximal aggregation compared to the control (vehicle-treated) sample.

-

IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined from concentration-response curves.

-

Ap5A as an Enzyme Inhibitor: Adenylate Kinase

One of the most significant early discoveries was the potent and specific inhibitory effect of Ap5A on adenylate kinase (AK). This property established Ap5A as a valuable tool for studying cellular energy metabolism.

Quantitative Data: Inhibition of Adenylate Kinase

The following table summarizes the inhibitory constants (Ki) of Ap5A for adenylate kinase from different sources as reported in early studies.

| Enzyme Source | Substrate | Ki of Ap5A | Inhibition Type | Reference |

| Human Hemolysate Adenylate Kinase | ADP | ~2 µM | - | [8] |

| Rabbit Muscle Adenylate Kinase | AMP and ATP | - | Competitive | [9] |

Experimental Protocol: Adenylate Kinase Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of Ap5A on adenylate kinase.[4]

-

Assay Principle: The production of ATP by adenylate kinase from two molecules of ADP is coupled to the hexokinase and glucose-6-phosphate dehydrogenase reactions. The reduction of NADP⁺ to NADPH is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl₂, 1 mM glucose, and 0.5 mM NADP⁺).

-

Adenylate kinase.

-

ADP (substrate).

-

Ap5A (inhibitor).

-

Coupling enzymes: hexokinase and glucose-6-phosphate dehydrogenase.

-

-

Assay Procedure:

-

The assay is performed in a cuvette at a constant temperature (e.g., 25°C).

-

The assay buffer, coupling enzymes, and varying concentrations of ADP and Ap5A are mixed in the cuvette.

-

The reaction is initiated by the addition of adenylate kinase.

-

The change in absorbance at 340 nm is monitored over time.

-

-

Data Analysis:

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the Ki value, reaction velocities are measured at different concentrations of ADP and Ap5A.

-

The data can be analyzed using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by non-linear regression analysis fitting to the appropriate inhibition model.

-

Logical Relationship: Ap5A as a Bisubstrate Inhibitor

Ap5A's structure, resembling two ADP molecules linked together, allows it to bind to both the ATP and AMP binding sites of adenylate kinase, making it a potent bisubstrate inhibitor.

Caption: Ap5A acts as a bisubstrate inhibitor of adenylate kinase.

Early Studies on Ap5A in the Nervous System

While less defined than in smooth muscle, early research hinted at a role for Ap5A in the nervous system. The presence of Ap5A in neuronal tissues and its potent effects on P2 receptors suggested it could function as a neurotransmitter or neuromodulator.

Proposed Role as a Neurotransmitter/Neuromodulator

The criteria for a substance to be considered a neurotransmitter include its presence in the presynaptic terminal, its release upon nerve stimulation, and its ability to mimic the effects of nerve stimulation on the postsynaptic cell. Early studies on purinergic signaling provided a framework for investigating whether Ap5A could fulfill these criteria. The potent effects of Ap5A on smooth muscle, a common target for autonomic nerves, supported its potential role in neurotransmission. However, direct evidence for its release from nerve terminals and its specific actions on postsynaptic neurons was a subject of ongoing investigation in these early years.

Experimental Workflow for Investigating Neurotransmitter Role

The following diagram illustrates a general experimental workflow that would have been used to investigate the potential role of Ap5A as a neurotransmitter.

Caption: Experimental workflow to investigate Ap5A as a neurotransmitter.

Synthesis and Degradation of Ap5A

Understanding the synthesis and degradation of Ap5A was crucial for elucidating its physiological role. Early studies began to identify the enzymatic pathways involved in the metabolism of diadenosine polyphosphates.

Enzymatic Synthesis

The synthesis of Ap5A was found to be catalyzed by certain aminoacyl-tRNA synthetases in a back-reaction where ATP is activated to form an enzyme-bound aminoacyl-adenylate intermediate, which can then react with another ATP molecule.

Enzymatic Degradation

The breakdown of Ap5A was shown to be carried out by various phosphodiesterases, which cleave the polyphosphate chain to yield ATP and ADP, or AMP.

Conclusion

The early studies on Ap5A laid a critical foundation for our current understanding of purinergic signaling. These initial investigations established Ap5A as a potent agonist at P2-purinoceptors in smooth muscle, a significant inhibitor of the key metabolic enzyme adenylate kinase, and a potential player in platelet aggregation and neuronal function. The meticulous experimental work, from organ bath physiology to intracellular electrophysiology and enzyme kinetics, provided the first quantitative insights into the biological activities of this fascinating molecule. While many questions about its precise physiological roles and signaling pathways remained, these pioneering studies firmly established Ap5A as an important endogenous signaling molecule and a valuable pharmacological tool, paving the way for decades of further research into the complex world of purinergic transmission.

References

- 1. Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. FOCAL EXTRACELLULAR RECORDING OF THE NERVE-TERMINAL ACTION-POTENTIAL AND TRANSMITTER RELEASE IN THE GUINEA-PIG ISOLATED VAS-DEFERENS : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. Electrophysiological recordings from spontaneously contracting reaggregates of cultured smooth muscle cells from guinea pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]